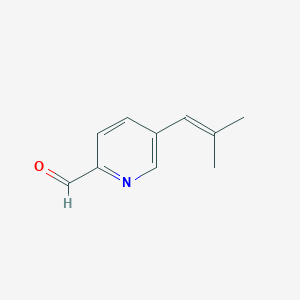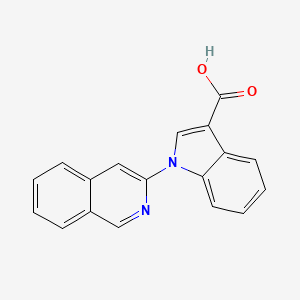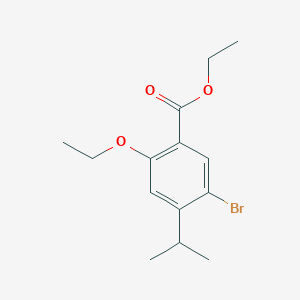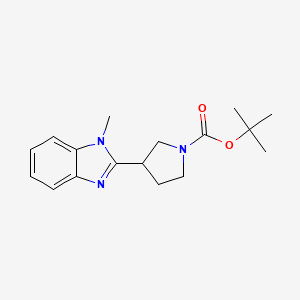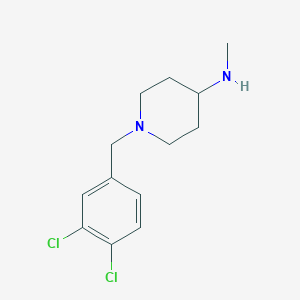![molecular formula C8H9N3O2 B8623556 Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]-](/img/structure/B8623556.png)
Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- is an organic compound with the molecular formula C8H9N3O2. It is a derivative of urea and contains a hydroxyphenyl group attached to a methylideneamino moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- typically involves the reaction of 4-hydroxybenzaldehyde with urea in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, and may require a solvent such as ethanol to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency .
化学反应分析
Types of Reactions
Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has potential as a biochemical probe for studying enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
[(4-(Diethylamino)phenyl)methylideneamino]urea: Similar structure but with a diethylamino group instead of a hydroxy group.
2-Amino-4-phenylthiazole derivatives: These compounds also contain urea or amide functionalities and have similar biological activities.
Uniqueness
Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- is unique due to its specific combination of a hydroxyphenyl group and a methylideneamino moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC 名称 |
[(4-hydroxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H9N3O2/c9-8(13)11-10-5-6-1-3-7(12)4-2-6/h1-5,12H,(H3,9,11,13) |
InChI 键 |
VDPCABXJOAHHDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=NNC(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-[(phenoxycarbonyl)amino]piperidine-1-carboxylate](/img/structure/B8623480.png)
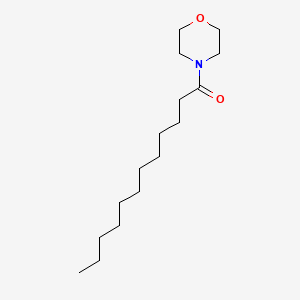
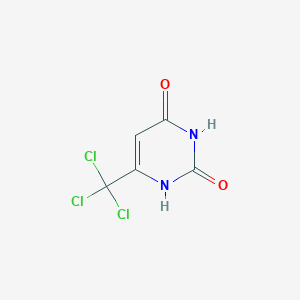

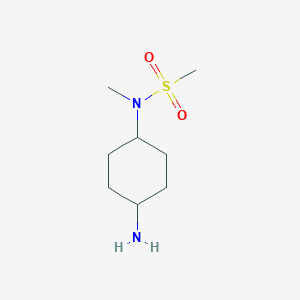
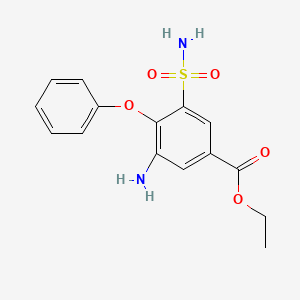
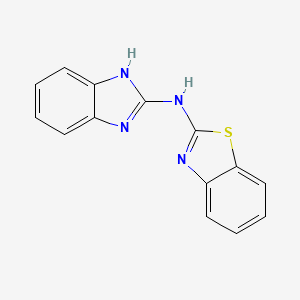
![1-[4-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B8623531.png)
